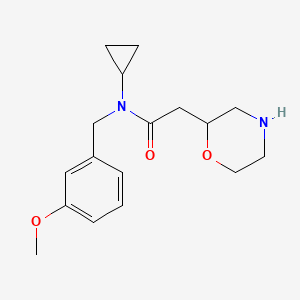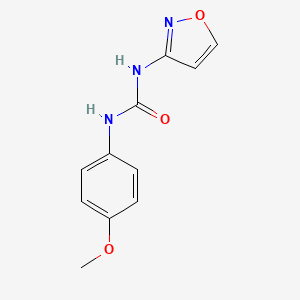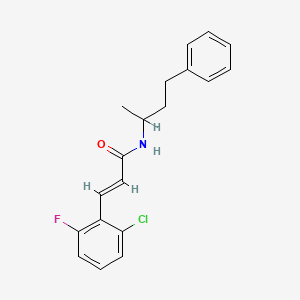![molecular formula C21H22Cl2N2O2 B5305552 {4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as "CMPD101" and is a potent antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and plays a role in regulating histamine levels and neurotransmitter release. CMPD101 has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mécanisme D'action
CMPD101 acts as an antagonist of the histamine H3 receptor, which regulates histamine levels and neurotransmitter release in the central nervous system. By blocking the histamine H3 receptor, CMPD101 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects in preclinical studies. It increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and attention. CMPD101 also increases the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CMPD101 has been shown to have anti-inflammatory effects and may have neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
CMPD101 has several advantages for lab experiments. It is a potent and selective antagonist of the histamine H3 receptor, which makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. CMPD101 has also been shown to have good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, CMPD101 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the hydrochloride salt form of CMPD101 may have some limitations in terms of solubility and stability.
Orientations Futures
There are several future directions for research on CMPD101. One area of interest is the potential therapeutic applications of CMPD101 in neurological and psychiatric disorders. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of CMPD101 in humans. Another area of interest is the development of new compounds that target the histamine H3 receptor. CMPD101 has provided a valuable starting point for the development of new compounds with improved pharmacological properties. Finally, further research is needed to understand the mechanism of action of CMPD101 and its effects on neurotransmitter release, BDNF expression, and inflammation.
Méthodes De Synthèse
The synthesis of CMPD101 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with 4-pyridinylmethylamine to form the final product, which is obtained as a hydrochloride salt. The synthesis of CMPD101 has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
CMPD101 has been studied extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). CMPD101 has been shown to improve cognitive function, memory, and attention in preclinical studies.
Propriétés
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-25-21-12-18(14-24-13-16-8-10-23-11-9-16)4-7-20(21)26-15-17-2-5-19(22)6-3-17;/h2-12,24H,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVZMCUBAPDRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)

![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)